![molecular formula C15H17NO3 B6332590 8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 100956-34-1](/img/structure/B6332590.png)
8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
Compounds with a structure similar to “8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one” often belong to the class of organic compounds known as benzodioxoles . These are aromatic heterocyclic compounds containing a benzene ring fused to a 1,3-dioxole . A similar compound, N,N-Dimethylpentylone, is a synthetic cathinone, a class of drugs that are known to have stimulant effects .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzodioxole group attached to a larger organic structure . The InChI and SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications
8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one has been studied extensively in the fields of medicinal chemistry and pharmacology. It has been used in the synthesis of numerous drugs and other bioactive compounds, including antifungal agents, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of new materials for drug delivery and in the development of new therapeutic agents. Additionally, this compound has been used as a starting material for the synthesis of other heterocycles, such as pyrroles, quinolines, and indolines.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
The advantages of using 8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one in laboratory experiments include its versatility, its low cost, and its ease of synthesis. Additionally, it is a relatively safe compound, and has been shown to have a variety of beneficial biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments, including its instability in the presence of light and oxygen, and its limited solubility in organic solvents.
Future Directions
The potential applications of 8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one in medicinal chemistry and pharmacology are vast, and there are many potential future directions for research. One potential direction is the development of new therapeutic agents based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of diseases and disorders. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs and other bioactive compounds.
Synthesis Methods
8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be synthesized via several different methods. One of the most common methods involves the condensation of a benzodioxole and an amine, followed by a nucleophilic substitution reaction. This method is relatively simple and requires only a few steps, making it a popular choice for the synthesis of this compound. Other methods include the use of alkylation reactions, the use of Grignard reagents, and the use of metal catalysts.
properties
IUPAC Name |
8-(1,3-benzodioxol-5-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-13-6-11-2-3-12(7-13)16(11)8-10-1-4-14-15(5-10)19-9-18-14/h1,4-5,11-12H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZCAZWEXNXLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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